molecular formula C17H14ClN3O3 B2466598 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946365-20-4

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2466598
CAS No.: 946365-20-4
M. Wt: 343.77
InChI Key: LDWATLWWMYMYML-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound designed for research applications, particularly in the field of oncology and medicinal chemistry. It features a pyridazinone core structure substituted with a furan ring, a motif recognized in scientific literature for its relevance in probing protein-protein interactions (PPIs). Specifically, analogs sharing the 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl scaffold have been identified as inhibitors of the interaction between PRMT5 (Protein Arginine Methyltransferase 5) and its substrate adaptor proteins . By targeting the PRMT5 Binding Motif (PBM) interface, these compounds act through a unique, allosteric mechanism that is distinct from catalytic site inhibitors, offering a potential strategy for selective disruption of a subset of PRMT5 functions . This makes such compounds valuable tools for studying MTAP-deleted cancers, where PRMT5 is a synthetic lethal dependency . Researchers can utilize this compound to explore novel mechanisms of action in cell-based assays and biochemical studies. It is supplied as a solid and should be stored in a cool, dry place. Handling should be performed by qualified laboratory personnel using appropriate safety equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-5-2-1-4-12(13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-6-3-11-24-15/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWATLWWMYMYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with a benzamide derivative.

    Preparation of Furan-2-yl Intermediate: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Pyridazinone Intermediate: This involves the reaction of hydrazine derivatives with diketones or keto acids under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the furan-2-yl and pyridazinone intermediates with a benzamide derivative in the presence of coupling agents such as EDCI or DCC, often in an organic solvent like dichloromethane or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4 in solvents like dichloromethane or water.

    Reduction: Reagents like NaBH4 or LiAlH4 in solvents like ethanol or THF.

    Substitution: Nucleophiles like amines or thiols in the presence of bases like NaH or K2CO3 in solvents like DMF or DMSO.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridazinone rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Target/Application Activity/Use Reference
Target Compound C₁₉H₁₇ClN₂O₃ Chloro, furan-2-yl, pyridazinone-ethyl 364.8 Hypothetical enzyme targets Antimicrobial (inferred) -
ZVT
(2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide)
C₁₉H₁₈ClFN₃O₂S Chloro, fluorophenoxyethyl-sulfanyl-triazole 418.87 MtPanK (Mycobacterial enzyme) Antitubercular inhibitor
OT4
(3-(hydroxyamino)-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide)
C₁₆H₁₅F₃N₂O₂ Hydroxyamino, trifluoromethyl, phenylethyl 324.3 MtDprE1 (Mycobacterial enzyme) Antitubercular inhibitor

Key Observations :

  • Substituent Diversity: The target compound’s furan-pyridazinone group contrasts with ZVT’s triazole-sulfanyl and OT4’s trifluoromethyl motifs. These differences likely modulate target specificity: pyridazinones are known for kinase inhibition, while triazoles enhance metabolic stability.
  • Chloro-Benzamide Core : Shared across all analogs, this scaffold facilitates π-π stacking and hydrophobic interactions with enzyme active sites.

Agrochemical Benzamide Derivatives

The chloro-benzamide motif is also prevalent in pesticides. Notable examples include:

Table 2: Chloro-Benzamide-Based Pesticides

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Use Reference
Triflumuron C₁₅H₁₀ClF₃N₂O₃ Trifluoromethoxy-phenyl, urea linker 358.7 Insect growth regulator
Chlorsulfuron C₁₂H₁₂ClN₅O₄S Triazinyl, sulfonamide 357.8 Herbicide (ALS inhibitor)
Target Compound C₁₉H₁₇ClN₂O₃ Furan-pyridazinone, ethyl linker 364.8 Hypothetical fungicide/insecticide -

Key Observations :

  • Functional Groups: The target’s furan-pyridazinone system differs from triflumuron’s urea and chlorsulfuron’s triazine-sulfonamide groups.
  • Chloro Position : The chloro substituent in the target compound is ortho to the benzamide carbonyl, a configuration shared with triflumuron and chlorsulfuron, which may enhance binding to pest enzymes.

Research Implications

  • Biological Activity: The furan-pyridazinone moiety may enhance binding to oxidoreductases or kinases, analogous to MtPanK inhibitors like ZVT.
  • Agrochemical Potential: Structural resemblance to sulfonylurea herbicides (e.g., chlorsulfuron) suggests possible utility in disrupting plant or fungal biosynthesis pathways.
  • Optimization Opportunities : Introducing fluorinated groups (as in OT4) or sulfonamide linkers (as in chlorsulfuron) could improve potency or selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and what key intermediates are involved?

  • Methodology : The synthesis typically involves three stages: (i) formation of the furan-pyridazinone core via cyclization of hydrazine derivatives with diketones, (ii) ethylamine side-chain introduction through nucleophilic substitution, and (iii) benzamide coupling using benzoyl chloride derivatives under basic conditions (e.g., Cs₂CO₃ in DMF at 80–100°C) . Key intermediates include 3-(furan-2-yl)-6-hydroxypyridazine and the ethylamine-linked pyridazinone precursor.
  • Analytical Validation : Intermediate purity is confirmed via HPLC (≥95% purity) and LC-MS for mass verification .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

  • Techniques :

  • 1H/13C NMR : Assigns protons and carbons in the furan (δ 6.3–7.2 ppm), pyridazinone (δ 7.8–8.5 ppm), and benzamide (δ 7.4–7.6 ppm) moieties .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyridazinone ring and confirms hydrogen-bonding patterns .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • In Vitro Screening :

  • Anticancer : Cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) at 10–100 μM doses .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Parameters :

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require post-reaction purification via column chromatography .
  • Catalysts : Pd/C or CuI for Suzuki-Miyaura cross-coupling in furan functionalization (yield improvement from 45% to 72%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h for pyridazinone cyclization) .
    • Statistical Optimization : Response surface methodology (RSM) identifies optimal temperature (80°C) and molar ratios (1:1.2 amine:benzoyl chloride) .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • SAR Insights :

  • Chloro vs. Fluoro : Chloro-substituted analogs show 3-fold higher cytotoxicity (IC₅₀ = 12 μM vs. 35 μM in MCF-7) due to enhanced electrophilic interactions with kinase ATP pockets .
  • Methoxy Groups : Methoxy at the benzamide para position improves solubility (logP reduction from 2.8 to 2.1) but reduces target affinity .
    • Computational Validation : Molecular docking (AutoDock Vina) predicts stronger binding to CDK2 (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

  • Strategies :

  • 2D NMR (COSY, HSQC) : Differentiates pyridazinone C-5 (δ 160.1 ppm) from benzamide carbonyl (δ 168.3 ppm) .
  • Isotopic Labeling : 15N-labeled intermediates clarify nitrogen environments in the pyridazinone ring .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Approaches :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹) to recombinant kinases .
  • Metabolite Profiling : LC-HRMS identifies oxidative metabolites (e.g., furan epoxidation) in hepatic microsomes, explaining off-target effects .

Q. What computational models predict its pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Models :

  • Physiologically Based PK (PBPK) : Simulates Cmax (1.8 μM) and t½ (6.2 h) in human plasma .
  • QSAR : Correlates logD (2.5) with blood-brain barrier permeability (Pe = 8 × 10⁻⁶ cm/s) .

Q. How are impurities managed during scale-up, and what analytical methods ensure quality?

  • Impurity Profiling :

  • By-Products : Dimethylamine adducts (m/z 345.1) form during ethylamine coupling; mitigated by pH control (pH 8–9) .
  • HPLC-DAD/ELSD : Detects residual solvents (DMF < 500 ppm) and hydrolyzed benzamide (<0.5%) .

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